

Validating the Structure of Dibutyl Oxalate: A Spectroscopic Comparison

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Compound of Interest

Compound Name: *Dibutyl oxalate*

Cat. No.: *B166012*

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A comprehensive guide for researchers on the structural elucidation of **dibutyl oxalate** using IR, NMR, and Mass Spectrometry, with a comparative analysis against common alternatives.

In the realm of chemical research and drug development, the unambiguous confirmation of a molecule's structure is a critical prerequisite for any further investigation. This guide provides a detailed comparison of the spectroscopic data used to validate the structure of **dibutyl oxalate**, a common diester, against its lower alkyl chain homologues, diethyl oxalate and dimethyl oxalate. By presenting key experimental data in a clear, comparative format, this document aims to equip researchers with the necessary information to confidently identify and characterize these compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of **dibutyl oxalate**, diethyl oxalate, and dimethyl oxalate, providing a basis for their differentiation and structural confirmation.

¹H NMR Spectroscopy Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Compound	Chemical Shift (δ) of -O-CH ₂ -	Chemical Shift (δ) of -CH ₂ -CH ₂ -	Chemical Shift (δ) of -CH ₂ -CH ₃	Chemical Shift (δ) of -O-CH ₃
Dibutyl Oxalate	~4.29 ppm (triplet)	~1.71 ppm (multiplet)	~1.42 ppm (multiplet) & ~0.96 ppm (triplet)	N/A
Diethyl Oxalate	~4.4 ppm (quartet)	N/A	~1.4 ppm (triplet)	N/A
Dimethyl Oxalate	N/A	N/A	N/A	~3.92 ppm (singlet)[1]

¹³C NMR Spectroscopy Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule.

Compound	Chemical Shift (δ) of C=O	Chemical Shift (δ) of -O-CH ₂ -	Chemical Shift (δ) of -CH ₂ -CH ₂ -	Chemical Shift (δ) of -CH ₂ -CH ₃	Chemical Shift (δ) of -O-CH ₃
Dibutyl Oxalate	~158 ppm	~67 ppm	~30 ppm	~19 ppm & ~14 ppm	N/A
Diethyl Oxalate	~160-165 ppm	~60-65 ppm	N/A	~10-15 ppm	N/A
Dimethyl Oxalate	~160 ppm	N/A	N/A	N/A	~53 ppm

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The data is presented in wavenumbers (cm⁻¹).

Compound	C=O Stretch (cm ⁻¹)	C-O Stretch (cm ⁻¹)	C-H Stretch (cm ⁻¹)
Dibutyl Oxalate	~1750 - 1730	~1200 - 1100	~2960 - 2870
Diethyl Oxalate	~1765 - 1740[2]	~1200 - 1100	~2980 - 2880
Dimethyl Oxalate	~1770 - 1740	~1250 - 1150	~3000 - 2950

Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Compound	Molecular Ion (M ⁺) (m/z)	Key Fragment Ions (m/z)
Dibutyl Oxalate	202	147, 129, 101, 57
Diethyl Oxalate	146	118, 100, 73, 45
Dimethyl Oxalate	118[3]	87, 59

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific samples and equipment.

Infrared (IR) Spectroscopy

- Sample Preparation:** For liquid samples like **dibutyl oxalate**, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrument Setup:** The IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean salt plates is recorded.
- Data Acquisition:** The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded over the range of 4000-400 cm⁻¹.

- **Data Processing:** The background spectrum is subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Instrument Setup:** The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized (shimming).
- **Data Acquisition:** For ^1H NMR, standard pulse sequences are used to acquire the spectrum. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm.

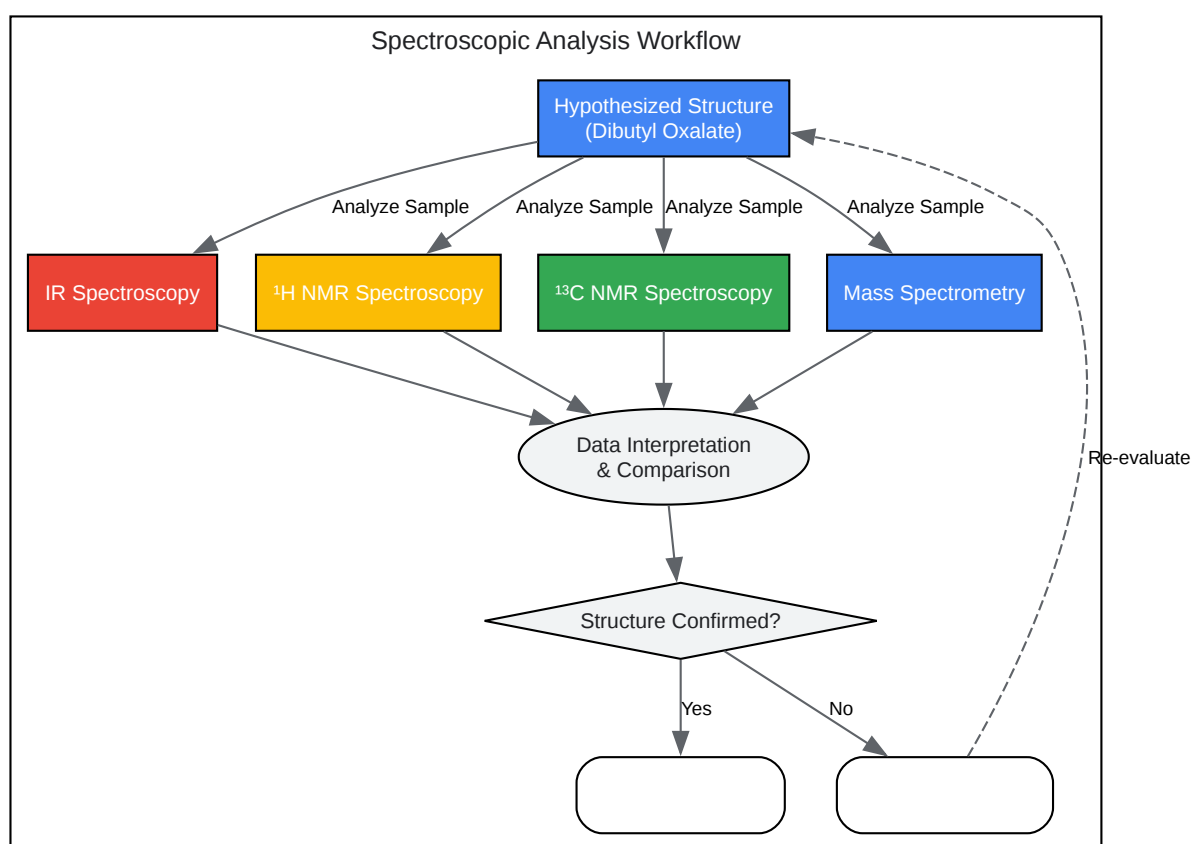
Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol, acetonitrile).
- **Introduction Method:** The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
- **Ionization:** Electron Ionization (EI) is a common method for volatile compounds like **dibutyl oxalate**. Other ionization techniques such as Chemical Ionization (CI) or Electrospray Ionization (ESI) may also be used depending on the sample and the desired information.
- **Data Acquisition:** The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a desired mass range to detect the molecular ion and its fragments.

- **Data Analysis:** The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Structure Validation

The following diagram illustrates the logical workflow for validating the structure of a chemical compound like **dibutyl oxalate** using a combination of spectroscopic techniques.



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Caption: Logical workflow for validating a chemical structure using spectroscopy.

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